2-(Benzyloxy)-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
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Overview
Description
2-(Benzyloxy)-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one is a complex organic compound that features a benzyloxy group, a trifluoromethyl-substituted pyridazine ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one typically involves multiple steps:
Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with an appropriate halide under basic conditions.
Pyridazine Ring Formation: The trifluoromethyl-substituted pyridazine can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Piperazine Introduction: The piperazine ring is introduced via nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the benzyloxy group with the pyridazine-piperazine intermediate under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions to form a dihydropyridazine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Substituted pyridazine derivatives.
Scientific Research Applications
2-(Benzyloxy)-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting central nervous system disorders.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronic materials.
Biological Studies: It can be used as a probe to study receptor-ligand interactions due to its piperazine moiety.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: It may interact with G-protein coupled receptors (GPCRs) or ion channels.
Pathways Involved: The compound can modulate signaling pathways by either agonizing or antagonizing receptor activity, leading to downstream effects on cellular function.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one: can be compared with other compounds like:
Uniqueness
- Trifluoromethyl Group : The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it unique compared to its analogs.
- Pyridazine Ring : The pyridazine ring provides a distinct electronic environment that can influence the compound’s reactivity and binding affinity.
Properties
IUPAC Name |
2-phenylmethoxy-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2/c19-18(20,21)15-6-7-16(23-22-15)24-8-10-25(11-9-24)17(26)13-27-12-14-4-2-1-3-5-14/h1-7H,8-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJVUSJOIVZGNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C(F)(F)F)C(=O)COCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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